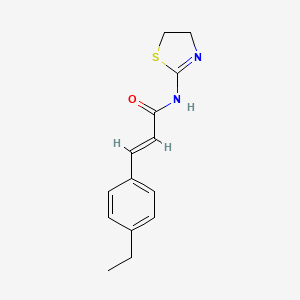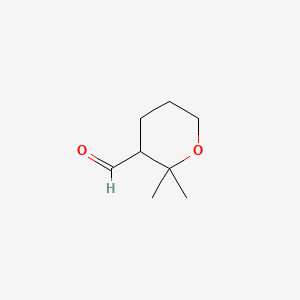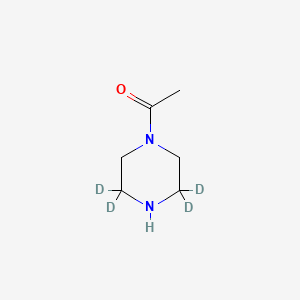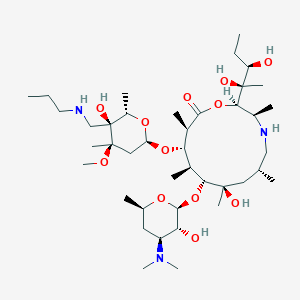
ML-243
Overview
Description
Mechanism of Action
Target of Action
ML243 primarily targets breast cancer stem cells (CSCs) . These cells are a subpopulation within tumors that possess characteristics associated with normal stem cells, specifically the ability to give rise to all cell types found in a particular cancer sample .
Mode of Action
ML243 interacts with its target, the breast CSCs, by selectively inhibiting their growth . It has been found to have a 32-fold greater selective inhibition in the breast CSC-like cell line HMLE_shECad than the control cell line HMLE_shGFP .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. Its stability in human plasma and in glutathione solution indicates good metabolic stability .
Result of Action
The primary result of ML243’s action is the selective eradication of breast CSCs in heterogeneous cancer cell populations . This leads to a decrease in the growth and proliferation of these cells, potentially slowing the progression of breast cancer.
Action Environment
The action of ML243 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the conditions under which it is stored . Additionally, the compound’s action can be influenced by the specific cellular environment of the breast CSCs, including factors such as the presence of other cell types, the availability of nutrients, and the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML243 involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the intermediate 4-ethylphenylthiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for ML243 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ML243 primarily undergoes substitution reactions due to the presence of the thiazole and acrylamide functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the acrylamide moiety .
Scientific Research Applications
ML243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the properties and reactions of thiazole and acrylamide derivatives.
Biology: Employed in research on cancer stem-like cells to understand their biology and develop targeted therapies.
Medicine: Investigated for its potential therapeutic applications in treating cancers by selectively targeting cancer stem-like cells.
Industry: Utilized in the development of new chemical entities and drug candidates with improved selectivity and efficacy
Comparison with Similar Compounds
Similar Compounds
ICG-001: Another inhibitor of cancer stem-like cells, but with a different mechanism of action targeting the Wnt/β-catenin signaling pathway.
EF-24: A curcumin analog with anti-cancer properties, but less selective for cancer stem-like cells compared to ML243.
TOFA: An inhibitor of acetyl-CoA carboxylase, used in cancer research but with a broader range of targets
Uniqueness
ML243 stands out due to its high selectivity for cancer stem-like cells and its ability to selectively eradicate these cells in heterogeneous cancer cell populations. This selectivity is significantly higher compared to other similar compounds, making ML243 a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-ethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-11-3-5-12(6-4-11)7-8-13(17)16-14-15-9-10-18-14/h3-8H,2,9-10H2,1H3,(H,15,16,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJBAFNMHPGBV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can we learn from the studies about the importance of analytical method validation in pharmaceutical research?
A1: The paper on "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR SIMULTANEOUS ESTIMATION OF ZALTOPROFEN AND PARACETAMOL IN COMBINED DOSAGE FORM" [] highlights the crucial role of analytical method validation in pharmaceutical research. It emphasizes the need for accuracy, precision, and specificity in quantifying drug content, ensuring the reliability of research findings and product quality. This knowledge is directly applicable to studying ML243, where validated analytical methods would be essential for characterizing its properties and monitoring its presence in various matrices.
Q2: How can understanding the pharmacokinetics and pharmacodynamics of other drugs inform the potential research directions for ML243?
A2: The study on the "Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide Microdoses in Healthy Participants" [] provides a clear example of how understanding drug behavior in the body is crucial for determining effective dosage ranges and potential therapeutic applications. Similarly, for ML243, research focusing on its absorption, distribution, metabolism, and excretion (ADME) would be essential. Understanding these pharmacokinetic parameters will be crucial in guiding future research into potential therapeutic applications of ML243.
Q3: Why are studies focusing on biomarkers and diagnostics important, and how can they be relevant to the research of ML243?
A3: The research on "Circulating MKRN3 Levels Decline Prior to Pubertal Onset and Through Puberty: A Longitudinal Study of Healthy Girls" [] demonstrates the value of identifying biomarkers to track biological processes and potentially predict disease onset. Applying this concept to ML243, future research could explore potential biomarkers that correlate with its activity or efficacy. Identifying such biomarkers could provide valuable tools for monitoring treatment response or understanding the compound's mechanism of action.
Q4: The studies mention "residual volume." What does this term mean in a medical context, and how is it relevant to the research presented?
A4: "Residual volume" in the context of the paper "Voiding Dysfunction after the Tension-Free Vaginal Tape Procedure" [] refers to the amount of urine left in the bladder after urination. It's a crucial parameter for assessing bladder function and diagnosing voiding dysfunction. While not directly related to ML243, this concept highlights the importance of considering potential side effects and complications in any medical intervention or drug treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)

